Tert-butyl N-[1-[(2,6-dimethylphenyl)carbamoyl]-2-phenylmethoxy-ethyl]carbamate
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Overview
Description
Tert-butyl N-[1-[(2,6-dimethylphenyl)carbamoyl]-2-phenylmethoxy-ethyl]carbamate is a complex organic compound known for its diverse applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a phenylmethoxy group, and a dimethylphenyl carbamoyl group. Its molecular formula is C22H30N2O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-[(2,6-dimethylphenyl)carbamoyl]-2-phenylmethoxy-ethyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a suitable phenylmethoxy compound under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the temperature is maintained at around 0°C to room temperature to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to enhance efficiency and yield. The process typically includes the use of high-purity reagents and solvents, as well as advanced purification techniques such as recrystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[1-[(2,6-dimethylphenyl)carbamoyl]-2-phenylmethoxy-ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl N-[1-[(2,6-dimethylphenyl)carbamoyl]-2-phenylmethoxy-ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of tert-butyl N-[1-[(2,6-dimethylphenyl)carbamoyl]-2-phenylmethoxy-ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl carbamate
- N-Boc-ethylenediamine
- N-Boc-N-methylethylenediamine
Uniqueness
Tert-butyl N-[1-[(2,6-dimethylphenyl)carbamoyl]-2-phenylmethoxy-ethyl]carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike simpler carbamates, this compound exhibits enhanced stability and reactivity, making it valuable in various research and industrial applications .
Properties
CAS No. |
5331-16-8 |
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Molecular Formula |
C23H30N2O4 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
tert-butyl N-[1-(2,6-dimethylanilino)-1-oxo-3-phenylmethoxypropan-2-yl]carbamate |
InChI |
InChI=1S/C23H30N2O4/c1-16-10-9-11-17(2)20(16)25-21(26)19(24-22(27)29-23(3,4)5)15-28-14-18-12-7-6-8-13-18/h6-13,19H,14-15H2,1-5H3,(H,24,27)(H,25,26) |
InChI Key |
CTCABJZSMFWWRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(COCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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